molecular formula C19H17N3O3 B612145 GN39482

GN39482

Cat. No. B612145
M. Wt: 335.36
InChI Key: OJMPOJMXEHHJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GN39482 is a tubulin polymerization inhibitor, which was identified by MorphoBase and ChemProteoBase profiling methods. GN39482 possesses a promising antiproliferative activity toward human cancer cells without affecting any antimicrobial and antimalarial activities at 100 nM. GN39482 inhibited the acetylated tubulin accumulation and the microtubule formation and induced G2/M cell cycle arrest in HeLa cells, revealing that a promising antiproliferative activity of compound 6m toward human cancer cells is probably caused by the tubulin polymerization inhibition.

Scientific Research Applications

Identification of Protein Folding Pathways

Study

"Identification of a collapsed intermediate with non-native long-range interactions on the folding pathway of a pair of Fyn SH3 domain mutants by NMR relaxation dispersion spectroscopy" (Neudecker et al., 2006)

This study investigates the folding pathways of Fyn SH3 domain mutants. It identifies an intermediate in the folding process with non-native long-range interactions, which may be relevant to understanding similar compounds' folding pathways like GN39482.

G Protein-Coupled Receptor Function

Study

"G protein-coupled receptor 39 deficiency is associated with pancreatic islet dysfunction" (Holst et al., 2009)

This research focuses on the G protein-coupled receptor (GPR)-39, emphasizing its role in glucose homeostasis and pancreatic islets function. Understanding GPR-39 could provide insights into the mechanisms of compounds like GN39482 that interact with similar receptors.

Discovery of Synthetic Agonists for G-Protein-Coupled Receptors

Study

"Model-Based Discovery of Synthetic Agonists for the Zn2+-Sensing G-Protein-Coupled Receptor 39 (GPR39) Reveals Novel Biological Functions" (Frimurer et al., 2017)

This study describes the discovery of synthetic agonists for GPR39, a G-protein-coupled receptor. The findings could relate to GN39482 if it targets similar receptors or pathways.

Antitumor Activity of Lipid Nanoparticles

Study

"Antitumor activity of G3139 lipid nanoparticles (LNPs)" (Pan et al., 2009)

This research explores the antitumor effects of G3139 in lipid nanoparticles, indicating potential pathways and effects that might be relevant for the study of GN39482 in similar contexts.

Mutation Effects on Sarcoplasmic Reticulum Ca2+-ATPase

Study

"Deletions of Any Single Residues in Glu40-Ser48 Loop Connecting A Domain and the First Transmembrane Helix of Sarcoplasmic Reticulum Ca2+-ATPase Result in Almost Complete Inhibition of Conformational Transition and Hydrolysis of Phosphoenzyme Intermediate" (Daiho et al., 2003)

properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.36

IUPAC Name

methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate

InChI

InChI=1S/C19H17N3O3/c1-24-14-6-7-15-12(9-14)10-16-17(15)21-22-18(16)20-13-5-3-4-11(8-13)19(23)25-2/h3-9H,10H2,1-2H3,(H2,20,21,22)

InChI Key

OJMPOJMXEHHJBT-UHFFFAOYSA-N

SMILES

O=C(OC)C1=CC=CC(NC2=NNC3=C2CC4=C3C=CC(OC)=C4)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GN39482;  GN-39482;  GN 39482.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.